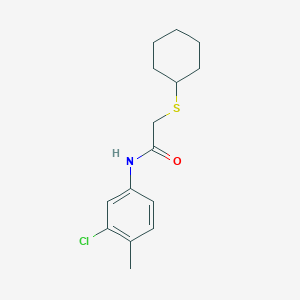![molecular formula C10H14N2O3S B255475 methyl 2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B255475.png)
methyl 2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of Methyl 2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetate is not fully understood. However, it is believed to inhibit the activity of enzymes involved in the production of inflammatory cytokines. It also inhibits the activity of enzymes involved in the replication of viruses and growth of cancer cells.
Biochemical and Physiological Effects:
Methyl 2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetate has been shown to have various biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the production of inflammatory cytokines. It also inhibits the growth of cancer cells and prevents the replication of viruses. However, further studies are required to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetate has several advantages for lab experiments. It is easy to synthesize and has shown promising results in scientific research. However, the limitations of this compound include its low solubility in water and its potential toxicity. Further studies are required to fully understand the advantages and limitations of this compound for lab experiments.
Orientations Futures
There are several future directions for the study of Methyl 2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetate. One future direction is the study of its potential applications in the treatment of viral infections. Another future direction is the study of its potential applications in the treatment of cancer. Further studies are also required to fully understand the mechanism of action and biochemical and physiological effects of this compound. Additionally, the synthesis of analogs of this compound may lead to the discovery of more potent compounds with potential applications in various fields of scientific research.
Conclusion:
Methyl 2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetate is a chemical compound that has shown potential applications in various fields of scientific research. It has been synthesized using different methods and has shown promising results in scientific research. Further studies are required to fully understand the mechanism of action, biochemical and physiological effects, and potential applications of this compound. The study of Methyl 2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetate may lead to the discovery of new compounds with potential applications in various fields of scientific research.
Méthodes De Synthèse
Methyl 2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetate can be synthesized using different methods. One of the commonly used methods is the reaction of 2-mercapto-4,6-dimethylpyrimidine with ethyl 2-bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in anhydrous dimethylformamide (DMF). The product obtained is then treated with methyl iodide to obtain Methyl 2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetate.
Applications De Recherche Scientifique
Methyl 2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetate has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. Studies have shown that this compound inhibits the production of inflammatory cytokines and reduces inflammation. It has also shown promising results in inhibiting the growth of cancer cells and preventing the replication of viruses.
Propriétés
Nom du produit |
methyl 2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetate |
|---|---|
Formule moléculaire |
C10H14N2O3S |
Poids moléculaire |
242.3 g/mol |
Nom IUPAC |
methyl 2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C10H14N2O3S/c1-3-4-7-5-8(13)12-10(11-7)16-6-9(14)15-2/h5H,3-4,6H2,1-2H3,(H,11,12,13) |
Clé InChI |
UUFUUQAZQKIKGG-UHFFFAOYSA-N |
SMILES isomérique |
CCCC1=CC(=O)N=C(N1)SCC(=O)OC |
SMILES |
CCCC1=CC(=O)N=C(N1)SCC(=O)OC |
SMILES canonique |
CCCC1=CC(=O)N=C(N1)SCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[(3-butoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B255399.png)





![N-cyclohexyl-4-[2-oxo-2-(4-toluidino)ethoxy]benzamide](/img/structure/B255410.png)
![N-(2-ethoxyphenyl)-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B255411.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B255412.png)
![6-[5-(2,5-dichlorophenyl)-2-furyl]-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B255415.png)
![N-benzyl-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide](/img/structure/B255416.png)
